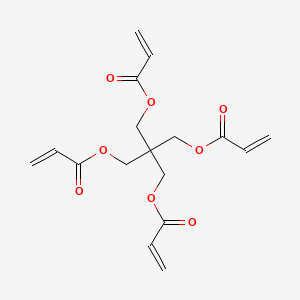

Pentaerythritol tetraacrylate

描述

属性

IUPAC Name |

[3-prop-2-enoyloxy-2,2-bis(prop-2-enoyloxymethyl)propyl] prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O8/c1-5-13(18)22-9-17(10-23-14(19)6-2,11-24-15(20)7-3)12-25-16(21)8-4/h5-8H,1-4,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSXNCFKSZZHEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57592-66-2 | |

| Record name | 2-Propenoic acid, 1,1′-[2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57592-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8042264 | |

| Record name | Pentaerythritol tetraacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA, Colorless viscous liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Propenoic acid, 1,1'-[2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentaerythritol tetraacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21432 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4986-89-4 | |

| Record name | Pentaerythritol tetraacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4986-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentaerythritol tetraacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004986894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 1,1'-[2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentaerythritol tetraacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-bis[[(1-oxoallyl)oxy]methyl]-1,3-propanediyl diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.313 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAERYTHRITYL TETRAACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50LIA3DGN1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is the chemical structure of pentaerythritol tetraacrylate

An In-depth Technical Guide to Pentaerythritol (B129877) Tetraacrylate (PETA)

Introduction

Pentaerythritol tetraacrylate (PETA) is a tetrafunctional acrylate (B77674) ester monomer known for its role as a highly effective crosslinking agent.[1] Its structure, containing four reactive acrylate groups, allows for the formation of densely crosslinked polymer networks. This property imparts exceptional hardness, chemical resistance, and thermal stability to the resulting materials.[2] PETA is widely utilized in ultraviolet (UV) and electron beam (EB) curable coatings, inks, adhesives, and sealants.[3] For researchers in drug development and materials science, PETA is a key component in the synthesis of biocompatible hydrogels for tissue engineering, drug delivery systems, and in the fabrication of biomedical devices and dental composites.

Chemical Structure and Identification

This compound is an organic compound with the chemical formula C₁₇H₂₀O₈.[1] It is synthesized from the esterification of pentaerythritol and acrylic acid.[4] The central carbon atom is bonded to four ethyl acrylate groups, making it a tetrafunctional monomer.[1]

graph "Pentaerythritol_tetraacrylate_Structure" {

layout=neato;

node [shape=circle, style=filled, fontname="Arial", fontcolor="#202124"];

edge [fontname="Arial"];

// Central Carbon

C_central [label="C", pos="0,0!", fillcolor="#F1F3F4"];

// Methylene groups and Oxygen atoms

C1 [label="CH₂", pos="-1.5,1.5!", fillcolor="#F1F3F4"];

O1 [label="O", pos="-2.5,2.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

C2 [label="CH₂", pos="1.5,1.5!", fillcolor="#F1F3F4"];

O2 [label="O", pos="2.5,2.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

C3 [label="CH₂", pos="-1.5,-1.5!", fillcolor="#F1F3F4"];

O3 [label="O", pos="-2.5,-2.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

C4 [label="CH₂", pos="1.5,-1.5!", fillcolor="#F1F3F4"];

O4 [label="O", pos="2.5,-2.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Acrylate groups

Ac1 [label="C(O)CH=CH₂", pos="-4,3.5!", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Ac2 [label="C(O)CH=CH₂", pos="4,3.5!", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Ac3 [label="C(O)CH=CH₂", pos="-4,-3.5!", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Ac4 [label="C(O)CH=CH₂", pos="4,-3.5!", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Bonds

C_central -- C1;

C_central -- C2;

C_central -- C3;

C_central -- C4;

C1 -- O1;

C2 -- O2;

C3 -- O3;

C4 -- O4;

O1 -- Ac1;

O2 -- Ac2;

O3 -- Ac3;

O4 -- Ac4;

}

Caption: General workflow for the synthesis of PETA.

Experimental Protocol: Synthesis via Esterification

The following protocol is a representative example based on methodologies described in the literature.

[4]

-

Reactor Setup : A reactor equipped with a stirrer, thermometer, water trap (Dean-Stark apparatus), and condenser is charged with pentaerythritol, acrylic acid, a solvent such as toluene, an acid catalyst (e.g., methanesulfonic acid), and a polymerization inhibitor (e.g., MEHQ). [4]The molar ratio of acrylic acid to pentaerythritol is typically between 4:1 and 8:1 to favor the formation of the tetra-ester.

[4]2. Esterification Reaction : The mixture is heated to a reflux temperature of 80-100 °C. The water produced during the esterification is azeotropically removed using the water trap. The reaction is monitored until the theoretical amount of water is collected, which can take 15-20 hours.

[4]3. Cooling and Washing : After the reaction is complete, the mixture is cooled. The organic phase is then washed sequentially with water and an alkaline solution (e.g., sodium hydroxide (B78521) solution) to remove the acid catalyst and any unreacted acrylic acid.

[4]4. Purification : A second polymerization inhibitor is added to the organic phase. The solvent is then removed under reduced pressure (e.g., at -0.1 MPa and 80 °C).

[4]5. Final Product : The final product is obtained after filtration to yield pure this compound.

[4]

Reactivity and Polymerization

The four acrylate functional groups in PETA are highly reactive and readily undergo polymerization, particularly free-radical polymerization. This reaction is often initiated by UV light in the presence of a photoinitiator or by thermal initiators. [5]When used in a polymer formulation, PETA acts as a crosslinker, forming covalent bonds between linear polymer chains to create a three-dimensional network.

Caption: PETA's role as a crosslinking agent in polymerization.

Experimental Protocol: Free-Radical Polymerization for Hydrogel Synthesis

This protocol outlines the synthesis of a crosslinked polycarboxylate superplasticizer, where PETA is used as the crosslinking agent.

[6]

-

Monomer Solution Preparation : Prepare an aqueous solution containing the primary monomers (e.g., carboxylic acid monomers) and any other components.

-

Initiator and Crosslinker Solution : In a separate vessel, completely mix the crosslinker, PETA, and a water-soluble initiator, such as potassium persulfate (KPS), in deionized water.

[6]3. Polymerization Reaction : Heat the monomer solution to the reaction temperature (e.g., 75 °C) in a reaction flask. Add the initiator/crosslinker solution to the flask using a peristaltic pump at a controlled rate (e.g., 0.5 mL/min).

[6]4. Reaction Completion : Allow the polymerization to proceed for a set duration (e.g., 4 hours) at the reaction temperature.

[6]5. Neutralization : After the reaction, cool the resulting polymer solution and neutralize it to a pH of 7 using a sodium hydroxide solution.

[6]6. Characterization : The synthesized crosslinked polymer can then be characterized using techniques such as Fourier-transform infrared spectroscopy (FTIR) and gel permeation chromatography (GPC).

[6]

Applications in Research and Drug Development

The unique properties of PETA make it a valuable tool for researchers. Its ability to form stable, crosslinked networks is particularly relevant in the development of advanced materials for biomedical applications.

-

Hydrogels for Drug Delivery and Tissue Engineering : PETA is used to create biocompatible hydrogels. These networks can encapsulate therapeutic agents, allowing for controlled release, or serve as scaffolds that support cell growth in tissue engineering.

* Dental Composites : In dentistry, PETA is a component of light-curable dental composites, contributing to their mechanical strength and durability.

* Bioprinting : Mixtures containing PETA can be used as resins in 3D bioprinting to fabricate complex biological structures.

* Polymer Synthesis : It is used to synthesize polymer electrolytes for batteries and to improve the mechanical properties of various coatings and prepolymers.

[3]

Caption: Relationship between PETA's properties and its applications.

Safety Information

PETA is classified as an irritant and a skin sensitizer. Appropriate personal protective equipment, including gloves and eye protection, should be used when handling this chemical.

Table 3: GHS Hazard and Precautionary Statements

Classification Code Statement Hazard Statements H315 Causes skin irritation [7] H317 May cause an allergic skin reaction [7] H319 Causes serious eye irritation [7] Precautionary Statements P261 Avoid breathing dust/fume/gas/mist/vapors/spray [1] P280 Wear protective gloves/protective clothing/eye protection/face protection [1] P302+P352 IF ON SKIN: Wash with plenty of soap and water [1] P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing [1]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. ペンタエリスリトールテトラアクリラート contains 350 ppm monomethyl ether hydroquinone as inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 4. CN104876822A - this compound preparation method - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Influence of this compound Crosslinker on Polycarboxylate Superplasticizer Performance in Cementitious System [mdpi.com]

- 7. This compound | C17H20O8 | CID 62556 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of High-Purity Pentaerythritol Tetraacrylate (PETA)

For Researchers, Scientists, and Drug Development Professionals

Pentaerythritol (B129877) tetraacrylate (PETA) is a tetrafunctional monomer widely utilized in the formulation of coatings, adhesives, and composites due to its ability to form densely crosslinked polymer networks.[1] These networks impart desirable properties such as hardness, chemical resistance, and rapid curing, particularly in UV-curable systems.[1] For advanced applications, including in the biomedical field for hydrogels and drug delivery systems, the purity of PETA is of paramount importance. This guide provides an in-depth overview of the primary synthesis methods for producing high-purity PETA, complete with experimental protocols and comparative data.

Core Synthesis Methodologies

The industrial and laboratory-scale synthesis of PETA primarily revolves around two main chemical pathways: direct esterification and transesterification.

Direct Esterification

Direct esterification is the most prevalent method for synthesizing PETA. This process involves the reaction of pentaerythritol (PER) with acrylic acid (AA) in the presence of an acid catalyst. The reaction is an equilibrium process, and to drive it towards the formation of the tetra-ester, water, a byproduct, is continuously removed, typically through azeotropic distillation with a solvent like toluene.[2]

Reaction Scheme: C(CH₂OH)₄ + 4 CH₂=CHCOOH ⇌ C(CH₂OOCCH=CH₂)₄ + 4 H₂O (Pentaerythritol + Acrylic Acid ⇌ PETA + Water)

A variety of catalysts can be employed, ranging from homogeneous acids like sulfuric acid and p-toluenesulfonic acid (p-TSA) to heterogeneous solid acid catalysts.[3][4][5] p-TSA is a commonly used catalyst due to its high activity, stability, and relatively mild reaction conditions.[3][4] To prevent the polymerization of acrylic acid and the PETA product at elevated reaction temperatures, polymerization inhibitors such as hydroquinone (B1673460) (HQ), monomethyl ether hydroquinone (MEHQ), and copper salts are essential components of the reaction mixture.[6][7]

Transesterification

An alternative route to PETA is the transesterification of pentaerythritol with an acrylate (B77674) ester, such as palm oil methyl ester (POME).[8] This method is conducted using a catalyst like sodium methoxide (B1231860) under vacuum.[8] The transesterification process can be advantageous in certain contexts, potentially offering different impurity profiles compared to direct esterification. The reaction involves the exchange of the alcohol group of the ester with pentaerythritol.

Reaction Scheme (Conceptual): C(CH₂OH)₄ + 4 R-OOCCH=CH₂ ⇌ C(CH₂OOCCH=CH₂)₄ + 4 R-OH (Pentaerythritol + Acrylate Ester ⇌ PETA + Alcohol)

Experimental Protocols

The following protocols are detailed representations of the synthesis and purification processes described in the literature.

Protocol for Direct Esterification Synthesis of PETA

This protocol is a composite of methodologies reported for the acid-catalyzed esterification of pentaerythritol.

Materials and Equipment:

-

Pentaerythritol (PER)

-

Acrylic Acid (AA)

-

p-Toluenesulfonic acid (p-TSA) or Methanesulfonic acid[7]

-

Toluene (or another suitable solvent for azeotropic distillation)

-

Hydroquinone (HQ) or p-tert-butylcatechol[9]

-

Copper salt (e.g., cuprous chloride)[9]

-

500ml four-neck round-bottom flask

-

Mechanical stirrer, thermometer, Dean-Stark trap, and condenser

-

Heating mantle

Procedure:

-

Reactor Setup: Assemble the four-neck flask with the mechanical stirrer, thermometer, and a Dean-Stark trap fitted with a condenser.

-

Charging Reactants: To the flask, add pentaerythritol, acrylic acid, toluene, the acid catalyst (e.g., p-TSA or methanesulfonic acid), and the polymerization inhibitors (e.g., a copper salt and p-tert-butylcatechol).[9] A typical molar ratio of AA to PER is greater than 4:1 to favor the formation of the tetra-ester.

-

Esterification Reaction: Heat the mixture to a reflux temperature between 80-115°C.[9][10] The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. The reaction progress can be monitored by measuring the amount of water collected.

-

Reaction Completion: Continue the reaction for several hours (e.g., 15-20 hours) until the theoretical amount of water is collected, ensuring the reaction goes to completion.[9] The reaction can be stopped when the molar ratio of pentaerythritol triacrylate to tetraacrylate reaches a target level, for instance, 1:3 to 1:10.[9]

-

Cooling: After completion, cool the reaction mixture to room temperature.

Protocol for Purification of Crude PETA

High purity is achieved through a multi-step purification process to remove the catalyst, unreacted starting materials, byproducts, and colored impurities.

Materials and Equipment:

-

Crude PETA solution from esterification

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 5.0%)[7]

-

Sodium chloride (NaCl) solution (e.g., 8%)[7]

-

Reducing agent/decolorizing agent (e.g., thiourea (B124793) peroxide solution or activated carbon)[9]

-

Separatory funnel

-

Rotary evaporator or distillation apparatus

Procedure:

-

Neutralization (Acid Removal): Transfer the cooled reaction mixture to a separatory funnel. Wash the organic phase with a sodium carbonate solution and/or a sodium hydroxide solution to neutralize the acid catalyst and remove any unreacted acrylic acid.[7][9] Repeat the washing until the aqueous layer is neutral.

-

Decolorization: To improve the color of the product, wash the organic phase with a reducing agent solution, such as thiourea peroxide, to react with oxidized polymerization inhibitors and other colored impurities.[9] Alternatively, the solution can be treated with activated carbon.[9]

-

Brine Wash: Wash the organic phase with a sodium chloride solution to aid in the separation of the organic and aqueous layers and remove residual water-soluble impurities.[7]

-

Solvent Removal: Separate the organic phase and add a second polymerization inhibitor (e.g., MEHQ).[9] Remove the solvent (toluene) via distillation under reduced pressure (-0.1 MPa) at a controlled temperature (e.g., 55-80°C).[9]

-

Filtration: Perform a final pressure filtration of the warm product to remove any remaining solid impurities, yielding the high-purity PETA.[9]

Data Presentation: Synthesis Parameters and Product Quality

The following tables summarize quantitative data from various reported synthesis and purification methods for PETA and its derivatives.

Table 1: Direct Esterification Conditions for Acrylate Esters of Pentaerythritol

| Parameter | Value/Condition | Reference |

|---|---|---|

| Reactants | Pentaerythritol, Acrylic Acid | [9] |

| Catalyst | Methanesulfonic acid | [9] |

| Solvent | Toluene, Cyclohexane | [9] |

| Inhibitor System | Cuprous chloride, p-tert-butylcatechol | [9] |

| Reaction Temp. | 80-100°C | [9] |

| Reaction Time | 15-20 hours |[9] |

Table 2: Product Quality and Yield from a Patented PETA Synthesis Method

| Parameter | Value | Reference |

|---|---|---|

| Purity | 96-98% | [9] |

| Yield | 86-89% | [9] |

| Hydroxyl Value | 17.16 - 25.06 mg KOH/g | [9] |

| Color (APHA) | 10 - 20 | [9] |

| Viscosity (25°C) | 650 - 700 mPa·s |[9] |

Visualizing the Synthesis and Purification Workflows

The following diagrams, generated using DOT language, illustrate the logical flow of the synthesis and purification processes.

Caption: Direct esterification workflow for PETA synthesis.

Caption: Multi-step purification process for crude PETA.

Analytical Characterization for Purity Assessment

Ensuring the high purity of the final PETA product requires robust analytical methods. Key techniques include:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful method for separating and quantifying the components in the final product, including PETA, as well as any remaining mono-, di-, and tri-acrylate esters.[11][12]

-

Gas Chromatography (GC): GC can also be used for purity analysis, though derivatization of the PETA molecule may be necessary due to its relatively high boiling point.[11]

-

Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR is used to confirm the chemical structure of the product by identifying characteristic functional groups, such as the ester carbonyl (C=O) and vinyl (C=C) stretches.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for detailed structural elucidation and confirming the absence of impurities.

By combining optimized synthesis conditions with a rigorous, multi-step purification protocol, it is possible to produce pentaerythritol tetraacrylate of high purity, suitable for the most demanding research and industrial applications.

References

- 1. polysciences.com [polysciences.com]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. CN103274940B - Environment-friendly preparation method of pentaerythritol acrylic ester and derivate - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. CN104876822A - this compound preparation method - Google Patents [patents.google.com]

- 10. CN101462953B - Method for preparing pentaerythritol triacrylate - Google Patents [patents.google.com]

- 11. ruibaocafo.com [ruibaocafo.com]

- 12. benchchem.com [benchchem.com]

The Mechanism of Pentaerythritol Tetraacrylate (PETRA) as a Crosslinker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of pentaerythritol (B129877) tetraacrylate (PETRA) as a crosslinking agent. PETRA is a highly versatile, tetrafunctional monomer widely employed to form densely crosslinked polymer networks, imparting enhanced mechanical strength, chemical resistance, and thermal stability to a variety of materials.[1] Its primary application lies in free-radical polymerization, particularly in UV-curable systems, where its four acrylate (B77674) groups enable rapid and efficient network formation.[1][2]

Core Mechanism: Free-Radical Polymerization

The crosslinking action of PETRA is fundamentally governed by the principles of free-radical polymerization. This chain reaction mechanism can be divided into three key stages: initiation, propagation, and termination.

1. Initiation: The process begins with the generation of free radicals from an initiator molecule. This is typically achieved through the application of heat or, more commonly, ultraviolet (UV) light, which causes the homolytic cleavage of a photoinitiator. The resulting free radicals are highly reactive species with an unpaired electron.

2. Propagation: The initiator radical then attacks one of the vinyl groups of a PETRA molecule. The double bond of the acrylate group breaks, and a new single bond is formed with the initiator radical. This process transfers the radical to the PETRA molecule, creating a new, larger radical. This new radical can then react with other monomer molecules (either another PETRA molecule or a primary polymer chain) in a cascading fashion, rapidly extending the polymer network. Due to its tetrafunctional nature, each PETRA molecule can participate in four growing polymer chains, leading to the formation of a dense, three-dimensional crosslinked structure.

3. Termination: The polymerization process concludes when the reactive free radicals are neutralized. This can occur through several mechanisms, most commonly by the combination of two growing radical chains to form a stable, non-reactive polymer chain.

Below is a diagram illustrating the fundamental steps of free-radical polymerization involving a generic monomer.

Caption: General scheme of free-radical polymerization, including initiation, propagation, and termination steps.

Application in Hydrogel Formation: A Case Study with Poly(ethylene oxide)

A prominent application of PETRA as a crosslinker is in the formation of hydrogels, particularly with hydrophilic polymers like poly(ethylene oxide) (PEO). In this context, PETRA is instrumental in creating a stable, three-dimensional network that entraps the PEO chains and large amounts of water. The crosslinking density, which is directly influenced by the concentration of PETRA, governs the critical properties of the hydrogel, including its swelling behavior, mechanical strength, and rheological characteristics.[3][4]

The UV-initiated crosslinking of PEO with PETRA involves the generation of free radicals from the acrylate groups of PETRA upon UV irradiation. These radicals initiate the polymerization of PETRA, forming a crosslinked network that physically entraps the PEO chains. Additionally, PETRA radicals can abstract hydrogen atoms from the PEO chains, creating PEO radicals which can then participate in the crosslinking process.

Caption: Experimental workflow for the synthesis of PEO-PETRA hydrogels via UV crosslinking.

Quantitative Data on PETRA Crosslinking

The concentration of PETRA has a significant and predictable impact on the properties of the resulting crosslinked material. The following tables summarize quantitative data from a study on PEO hydrogels crosslinked with varying concentrations of PETRA.

Table 1: Effect of PETRA Concentration on Swelling and Network Properties of PEO Hydrogels

| PETRA Conc. (% w/w) | Gel Fraction (%) | Equilibrium Water Content (EWC) (%) | Crosslinking Density (ρc) (mol/m³) | Avg. Molecular Weight Between Crosslinks (Mc) ( g/mol ) | Mesh Size (ζ) (nm) |

| 1.0 | 67.02 ± 1.38 | 85.67 ± 0.48 | 0.13 ± 0.01 | 7895 ± 599 | 19.33 ± 0.73 |

| 2.5 | 78.45 ± 0.94 | 72.18 ± 0.67 | 0.33 ± 0.02 | 3097 ± 186 | 12.08 ± 0.36 |

| 5.0 | 85.11 ± 0.52 | 63.29 ± 0.55 | 0.55 ± 0.02 | 1858 ± 74 | 9.38 ± 0.19 |

| 10.0 | 89.47 ± 0.36 | 56.56 ± 0.53 | 0.78 ± 0.03 | 1312 ± 50 | 7.91 ± 0.15 |

Data adapted from Wong et al., Pharmaceutics 2015, 7(3), 305-319.[3][4]

Table 2: Effect of PETRA Concentration on Mechanical and Rheological Properties of PEO Hydrogels

| PETRA Conc. (% w/w) | Tensile Strength (MPa) | Elastic Modulus (G') (Pa) | Viscous Modulus (G'') (Pa) |

| 1.0 | - | No LVR | No LVR |

| 2.5 | 0.35 ± 0.04 | 1023 ± 85 | 120 ± 15 |

| 5.0 | 0.88 ± 0.09 | 2884 ± 153 | 251 ± 21 |

| 10.0 | 1.41 ± 0.12 | 5754 ± 234 | 417 ± 32 |

Data adapted from Wong et al., Pharmaceutics 2015, 7(3), 305-319. LVR: Linear Viscoelastic Region.[3][4]

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of PETRA-crosslinked PEO hydrogels, based on established procedures.

Synthesis of PEO-PETRA Hydrogel Films via UV Crosslinking

-

Preparation of Polymer Solution:

-

Dissolve a predetermined amount of high molecular weight PEO (e.g., 400 kDa) in deionized water to achieve the desired concentration (e.g., 5% w/w).

-

Stir the solution gently at room temperature until the PEO is fully dissolved.

-

Add the desired concentration of PETRA (e.g., 1.0, 2.5, 5.0, or 10.0% w/w relative to the PEO weight) to the PEO solution.

-

If a photoinitiator is used (e.g., 2,2-dimethoxy-2-phenylacetophenone), add it to the solution at a concentration of approximately 1% w/w of the PETRA content.

-

Continue stirring until a homogenous solution is obtained.

-

-

Film Casting:

-

Pour a specific volume of the polymer solution into a petri dish or a suitable mold to achieve a desired film thickness.

-

Ensure the solution is evenly spread to form a film of uniform thickness.

-

-

UV Curing:

-

Place the cast film under a UV lamp (e.g., a medium-pressure mercury lamp with an intensity of ~100 mW/cm²).

-

Expose the film to UV radiation for a sufficient duration (e.g., 5-15 minutes) to ensure complete crosslinking. The optimal exposure time may vary depending on the UV intensity and the concentration of PETRA and photoinitiator.

-

-

Post-Curing Treatment:

-

After UV exposure, carefully peel the crosslinked hydrogel film from the mold.

-

Wash the film extensively with deionized water to remove any unreacted monomers or initiator residues.

-

Store the hydrogel films in deionized water until further characterization.

-

Characterization of Hydrogel Properties

-

Swelling Studies:

-

Cut the hydrogel films into pre-weighed samples of known dimensions.

-

Immerse the samples in deionized water at a constant temperature (e.g., 25 °C).

-

At regular time intervals, remove the samples, gently blot the surface with filter paper to remove excess water, and weigh them.

-

Continue this process until the weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.

-

The swelling ratio (SR) can be calculated using the formula: SR = (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.

-

-

Scanning Electron Microscopy (SEM):

-

Freeze-dry the swollen hydrogel samples to remove water while preserving their porous structure.

-

Mount the dried samples on SEM stubs using conductive carbon tape.

-

Sputter-coat the samples with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

-

Observe the surface morphology and cross-sectional structure of the hydrogels using a scanning electron microscope at an appropriate accelerating voltage.

-

-

Tensile Testing:

-

Cut the hydrogel films into dumbbell-shaped specimens according to a standard method (e.g., ASTM D638).

-

Measure the thickness and width of the gauge section of each specimen.

-

Mount the specimen in the grips of a universal testing machine.

-

Apply a uniaxial tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.

-

Record the load and displacement data to generate a stress-strain curve, from which the tensile strength and Young's modulus can be determined.

-

-

Rheometry:

-

Use a rheometer with a parallel plate or cone-plate geometry to measure the viscoelastic properties of the hydrogel.

-

Place a disc-shaped hydrogel sample on the lower plate of the rheometer.

-

Lower the upper plate to a predetermined gap size, ensuring good contact with the sample without excessive compression.

-

Perform oscillatory frequency sweeps at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G'').

-

Conduct strain sweep tests at a constant frequency to identify the linear viscoelastic region of the material.

-

References

Solubility of Pentaerythritol Tetraacrylate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythritol (B129877) tetraacrylate (PETTA) is a tetrafunctional monomer widely utilized in the formulation of polymers, particularly in applications requiring high crosslink density, such as coatings, inks, and adhesives. Its performance in these applications is intrinsically linked to its solubility characteristics in various organic solvents. Understanding the solubility of PETTA is crucial for optimizing reaction conditions, formulating stable solutions, and ensuring product homogeneity. This technical guide provides a comprehensive overview of the solubility of PETTA in common organic solvents, details a standard experimental protocol for solubility determination, and presents a logical workflow for this process.

Core Concepts: Solubility of Multifunctional Acrylates

The solubility of a multifunctional acrylate (B77674) like PETTA is governed by the principle of "like dissolves like." As a relatively non-polar molecule due to its ester groups and hydrocarbon backbone, PETTA is expected to exhibit greater solubility in non-polar and moderately polar organic solvents. Factors influencing its solubility include:

-

Solvent Polarity: Solvents with polarity similar to PETTA will be more effective at dissolving it.

-

Temperature: Solubility of solids and viscous liquids in organic solvents generally increases with temperature.

-

Molecular Structure: The tetrafunctional nature of PETTA, with its four acrylate groups, contributes to its relatively high molecular weight and potential for intermolecular interactions, which can influence its solubility.

Quantitative Solubility Data

| Solvent Class | Common Solvents | Expected Solubility |

| Alcohols | Methanol, Ethanol | Sparingly Soluble to Soluble |

| Isopropanol | Soluble | |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble to Freely Soluble |

| Esters | Ethyl Acetate | Soluble to Freely Soluble |

| Aromatic Hydrocarbons | Toluene, Xylene | Soluble to Freely Soluble |

| Chlorinated Solvents | Dichloromethane, Chloroform | Sparingly Soluble to Soluble[1] |

| Ethers | Tetrahydrofuran (THF) | Soluble to Freely Soluble |

| Water | - | Slightly Soluble (1388 mg/L at 20°C has been reported) |

Note: The terms "Sparingly Soluble," "Soluble," and "Freely Soluble" are qualitative descriptors. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol: Determination of PETTA Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[1][2][3][4][5]

Materials and Equipment

-

Pentaerythritol tetraacrylate (PETTA)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials or flasks with airtight screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Constant temperature bath or incubator

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC, or GC)

Procedure

-

Preparation of Supersaturated Solution:

-

Add an excess amount of PETTA to a pre-weighed vial. The goal is to have undissolved PETTA present at equilibrium.

-

Record the exact mass of PETTA added.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath on an orbital shaker or with a magnetic stirrer.

-

Agitate the mixture at a constant speed to ensure thorough mixing. A typical agitation speed is around 300 RPM.[3]

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the solution has reached saturation.[3]

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the undissolved PETTA to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed container to remove any undissolved microparticles.

-

-

Quantification:

-

Determine the concentration of PETTA in the filtered supernatant using a pre-calibrated analytical method:

-

Gravimetric Analysis: If the solvent is volatile, the solvent from a known volume of the filtrate can be evaporated, and the mass of the remaining PETTA can be measured.

-

Spectroscopic Analysis (UV-Vis): If PETTA has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a calibration curve.

-

Chromatographic Analysis (HPLC or GC): These techniques can be used to separate and quantify the amount of PETTA in the filtrate with high accuracy and specificity.

-

-

-

Calculation of Solubility:

-

Calculate the solubility of PETTA in the solvent, typically expressed in grams per 100 mL (g/100mL) or milligrams per milliliter (mg/mL).

-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the determination of PETTA solubility using the shake-flask method.

Conclusion

While precise quantitative solubility data for this compound in a wide array of common organic solvents remains a gap in the scientific literature, its expected behavior can be inferred from its chemical structure. For applications requiring exact solubility values, the detailed shake-flask method provided in this guide offers a robust and reliable experimental approach. The accompanying workflow diagram provides a clear visual representation of the necessary steps for accurate solubility determination, aiding researchers, scientists, and drug development professionals in their formulation and development efforts.

References

An In-depth Technical Guide to Pentaerythritol Tetraacrylate

Pentaerythritol (B129877) tetraacrylate (PETA) is a tetrafunctional monomer utilized as a crosslinking agent in the synthesis of polymers. This guide provides the fundamental molecular and structural information for researchers, scientists, and professionals in drug development.

Molecular Properties

The core physicochemical properties of pentaerythritol tetraacrylate are summarized below.

| Property | Value | References |

| Molecular Formula | C17H20O8 | [1][2][3][4][5] |

| Molecular Weight | 352.34 g/mol | [1][2][5] |

| Alternate Molecular Weight | 352.3359 g/mol | [3][6] |

Chemical Structure

The structure of this compound consists of a central pentaerythritol core with four acrylate (B77674) groups ester-linked to the four hydroxyl groups of the pentaerythritol. This tetrafunctionality allows for the formation of a highly crosslinked polymer network.

Caption: Chemical structure of this compound.

References

A Technical Guide to Research-Grade Pentaerythritol Tetraacrylate: Sources, Specifications, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of research-grade pentaerythritol (B129877) tetraacrylate (PETA), a versatile crosslinking agent with significant applications in biomaterials, drug delivery, and tissue engineering. This document details commercial sources, key technical specifications for procurement, and established experimental protocols for its use in scientific research.

Commercial Sources and Key Specifications

Pentaerythritol tetraacrylate is a tetrafunctional monomer valued for its ability to form densely crosslinked polymer networks. For research and development purposes, sourcing high-purity PETA with well-defined specifications is crucial for reproducible experimental outcomes. Several chemical suppliers offer research-grade PETA, often with an inhibitor to prevent premature polymerization.

A summary of prominent suppliers and their typical product specifications is presented in Table 1. Researchers should always refer to the supplier's certificate of analysis (CoA) for lot-specific data.

| Supplier | Product Name | CAS Number | Purity/Assay | Inhibitor | Key Physical Properties |

| Sigma-Aldrich | This compound | 4986-89-4 | Contains 10-40% triester as impurity.[1] | 350 ppm monomethyl ether hydroquinone (B1673460) (MEHQ)[1] | Density: 1.19 g/mL at 25 °C, Refractive index: n20/D 1.487[1] |

| Polysciences, Inc. | This compound | 4986-89-4 | Not specified | Not specified | Melting Point: 18°C |

| Ottokemi | This compound | 4986-89-4 | ≥80% (GC) | 350 ppm MEHQ[2][3] | Density: 1.19 g/mL at 25 °C[2] |

| TCI AMERICA | This compound (stabilized with MEHQ) | 4986-89-4 | Not specified | MEHQ[4] | Not specified |

| ChemicalBook | This compound | 4986-89-4 | Not specified | Not specified | Melting point: 18°C, Density: 1.19 g/mL at 25 °C, Refractive index: n20/D 1.487[5] |

Experimental Protocols for Key Research Applications

PETA is frequently utilized in the formulation of biocompatible materials due to its rapid polymerization characteristics and the mechanical properties it imparts to the final product. Below are detailed protocols for common research applications.

Synthesis of PETA-crosslinked Hydrogels for Drug Delivery

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them ideal for drug delivery applications. PETA is an effective crosslinker in the synthesis of hydrogels.

Materials:

-

This compound (PETA)

-

Poly(ethylene oxide) (PEO) or other hydrophilic polymer

-

Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one)

-

Drug to be encapsulated (e.g., lidocaine (B1675312) hydrochloride, diclofenac (B195802) sodium)

-

Phosphate-buffered saline (PBS)

Protocol:

-

Preparation of the Polymer-Drug Solution (In Situ Loading):

-

Dissolve the desired amount of the hydrophilic polymer (e.g., PEO) in an aqueous solution.

-

Add the drug to be encapsulated to the polymer solution and stir until fully dissolved.

-

Add the photoinitiator to the solution.

-

Finally, add PETA as the crosslinking agent and mix thoroughly to ensure a homogenous solution. The concentration of PETA will determine the crosslinking density and, consequently, the drug release profile.

-

-

UV Crosslinking:

-

Cast the prepared solution into a mold of the desired shape and thickness.

-

Expose the solution to UV light for a specified period to initiate polymerization and crosslinking, forming the hydrogel. The duration and intensity of UV exposure should be optimized based on the specific formulation.

-

-

Post-Loading Method (Alternative to In Situ):

-

Synthesize the hydrogel as described above without the drug.

-

Immerse the dried hydrogel film into a concentrated solution of the drug for a specific period to allow for drug absorption.

-

-

Characterization:

-

The synthesized hydrogels can be characterized for their swelling behavior, mechanical properties, and drug release kinetics in a suitable buffer solution (e.g., PBS) at physiological temperature.

-

Preparation of PETA-based Bone Cement

PETA can be incorporated into bone cement formulations to enhance their mechanical properties and setting times.

Materials:

-

Poly(methyl methacrylate) (PMMA) powder

-

Methyl methacrylate (B99206) (MMA) monomer

-

This compound (PETA)

-

Benzoyl peroxide (BPO) as an initiator

-

N,N-dimethyl-p-toluidine (DMPT) as an accelerator

Protocol:

-

Preparation of the Liquid Phase:

-

Prepare the liquid monomer mixture by dissolving the accelerator (DMPT) in the MMA monomer.

-

Add PETA to the MMA monomer solution. The concentration of PETA can be varied to study its effect on the final properties of the cement.

-

-

Mixing of Solid and Liquid Phases:

-

The solid phase consists of PMMA powder and the initiator (BPO).

-

In a suitable mixing vessel, gradually add the solid phase to the liquid phase and mix thoroughly until a homogenous paste is formed.

-

-

Setting and Characterization:

-

The setting time of the cement can be measured according to standard protocols (e.g., ISO 5833).

-

Once set, the mechanical properties of the bone cement, such as compressive strength and flexural strength, can be evaluated.

-

Cytotoxicity Assessment of PETA-based Biomaterials

It is essential to evaluate the biocompatibility of any new biomaterial. A common method is to assess its cytotoxicity using cell culture assays.

Materials:

-

PETA-based biomaterial (e.g., hydrogel, scaffold)

-

Relevant cell line (e.g., fibroblasts, osteoblasts)

-

Cell culture medium and supplements

-

Cytotoxicity assay kit (e.g., MTT, MTS, or live/dead staining)

-

96-well cell culture plates

Protocol:

-

Preparation of Material Extracts:

-

Sterilize the PETA-based material.

-

Incubate the material in a cell culture medium at 37°C for a defined period (e.g., 24, 48, 72 hours) to create an extract. The ratio of material surface area to medium volume should be standardized.

-

-

Cell Seeding:

-

Seed the chosen cell line into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Exposure to Extracts:

-

Remove the culture medium from the cells and replace it with the prepared material extracts (undiluted and serial dilutions).

-

Include positive (e.g., cytotoxic substance) and negative (e.g., fresh culture medium) controls.

-

-

Assessment of Cell Viability:

-

After the desired incubation period, assess cell viability using a chosen cytotoxicity assay according to the manufacturer's instructions.

-

Quantify the results using a plate reader or fluorescence microscope.

-

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

References

- 1. This compound monomethyl ether hydroquinone 350ppm inhibitor 4986-89-4 [sigmaaldrich.com]

- 2. This compound - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 3. This compound, COA, Certificate of Analysis, 4986-89-4, P 1012 [ottokemi.com]

- 4. This compound | 4986-89-4 | TCI AMERICA [tcichemicals.com]

- 5. 4986-89-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

A Comprehensive Technical Guide to the Safe Handling of Pentaerythritol Tetraacrylate (PETA) in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the necessary safety precautions for handling pentaerythritol (B129877) tetraacrylate (PETA) in a laboratory environment. PETA is a tetrafunctional monomer widely used in formulations for coatings, adhesives, and composites due to its ability to form densely crosslinked networks. However, its chemical reactivity also presents several health and safety hazards that require strict adherence to safety protocols. This guide outlines these hazards and provides comprehensive procedures for safe handling, storage, emergency response, and disposal.

Hazard Identification and Classification

Pentaerythritol tetraacrylate is classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] The primary hazards associated with PETA are skin and eye irritation, and the potential for allergic skin reactions (skin sensitization).[1][2] It is crucial to understand these classifications to implement appropriate risk mitigation strategies.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation.[1][2] |

| Serious Eye Damage / Eye Irritation | 1 / 2A | H318: Causes serious eye damage.[1] / H319: Causes serious eye irritation.[2][3][4] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[1][2] |

| Chronic Aquatic Toxicity | 2 | H411: Toxic to aquatic life with long lasting effects.[1][3] |

Note: Classifications may vary slightly between suppliers and jurisdictions.

Hierarchy of Controls for Safe Handling

The most effective approach to mitigating the risks associated with PETA is to follow the hierarchy of controls. This framework prioritizes control measures from most to least effective.

Caption: Hierarchy of controls applied to PETA handling.

Engineering Controls

Engineering controls are the first line of defense in minimizing exposure. They involve physically isolating the handler from the chemical hazard.

-

Ventilation: All handling of PETA should be conducted in a well-ventilated area.[2] A certified chemical fume hood is required when there is a risk of generating aerosols, mists, or when heating the substance, which can increase its vapor pressure.[1][5]

-

Safety Equipment: Safety showers and eyewash stations must be readily accessible in the immediate work area.[3]

Administrative Controls

These are work practices and procedures that reduce the duration, frequency, and severity of exposure.

-

Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving PETA, including handling, storage, and disposal.

-

Training: All personnel handling PETA must be thoroughly trained on its hazards, safe handling procedures, proper use of PPE, and emergency protocols.[3]

-

Hygiene Practices: Always wash hands thoroughly with soap and water after handling PETA and before breaks or leaving the lab.[1][2] Do not eat, drink, or smoke in areas where PETA is handled or stored.[5][6] Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[1][5]

Personal Protective Equipment (PPE)

PPE is essential for preventing direct contact but should be used in conjunction with engineering and administrative controls.

Table 2: Recommended Personal Protective Equipment for Handling PETA

| Body Part | PPE Specification | Rationale and References |

| Eyes/Face | Safety glasses with side-shields or chemical goggles. A face shield is recommended when there is a splash hazard. | Conforms to standards like EN 166 (EU) or NIOSH (US). Protects against splashes and eye irritation.[1][2][3] Contact lenses should not be worn as they can absorb irritants.[5] |

| Skin/Hands | Chemical-resistant gloves (e.g., nitrile rubber >0.5 mm). | Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact.[1][3] |

| Body | A complete protective suit or a long-sleeved lab coat. An apron may be necessary for larger quantities. | Provides a barrier against accidental skin contact.[1][2] |

| Respiratory | A NIOSH-approved respirator with an appropriate filter (e.g., Type A-P) may be required if ventilation is inadequate or if aerosols are generated. | To be used when engineering controls cannot maintain exposure below acceptable levels.[5] |

Handling and Storage Procedures

Proper procedures for handling and storing PETA are critical to prevent accidental exposure and hazardous reactions.

Safe Handling

-

Avoid all personal contact, including inhalation of vapors or mists and contact with skin and eyes.[1][5]

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.[2]

-

Keep containers securely sealed when not in use.[5]

Storage

-

Store in a cool, dry, and well-ventilated area, away from incompatible materials.[2][5]

-

The recommended storage temperature is typically below 38°C (100°F).[5]

-

PETA is sensitive to heat and light, which can cause hazardous polymerization.[1][7] Protect from direct sunlight and UV light.[1][8]

-

The product contains an inhibitor (e.g., monomethyl ether hydroquinone) to prevent polymerization, which is only effective in the presence of oxygen.[6][7]

-

Store away from strong oxidizing agents, strong bases, peroxides, and other initiators.[1][7]

Spill and Emergency Procedures

A clear and practiced emergency plan is essential for responding to accidents involving PETA.

Spill Response Workflow

Caption: A logical workflow for responding to a PETA spill.

-

Minor Spills: For small spills, remove all ignition sources.[5] Wearing appropriate PPE, contain and absorb the spill with an inert material (e.g., sand, vermiculite).[2][5] Collect the material into a suitable, labeled container for disposal.[1]

-

Major Spills: For large spills, evacuate the area immediately and move upwind.[5] Alert emergency responders and notify your supervisor.[5] Only personnel trained and equipped for hazardous spill cleanup should attempt to manage a major spill.

Fire Procedures

-

PETA is combustible and may ignite when exposed to heat or flame.[5]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Firefighter Precautions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[1][5] Heating may cause violent rupture of containers.[5]

First Aid Measures

Table 3: First Aid Procedures for PETA Exposure

| Exposure Route | First Aid Instructions |

| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[1][8] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |

| Skin Contact | Immediately remove all contaminated clothing.[8] Wash the affected area with plenty of soap and running water.[1] If skin irritation or a rash occurs, seek medical advice.[1][2] |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek medical attention.[1][2] |

| Ingestion | Do NOT induce vomiting.[1] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |

Toxicological Information

While comprehensive toxicological data on PETA is limited, available information and data on similar acrylates indicate potential health effects. It is considered a strong sensitizing agent.[7]

Table 4: Summary of Toxicological Data

| Endpoint | Species | Route | Value | Reference |

| Acute Oral Toxicity | - | Oral | Acute Toxicity Estimate: 3,857 mg/kg | [1] |

| Acute Dermal Toxicity | - | Dermal | Acute Toxicity Estimate: > 5,000 mg/kg | [1] |

| Skin Irritation | - | Dermal | Causes skin irritation. | [1][6] |

| Eye Irritation | - | Ocular | Causes serious eye damage/irritation. | [1][6] |

| Skin Sensitization | Guinea Pig | Dermal | Considered a potent sensitizer. | [7] |

Note: The American Industrial Hygiene Association (AIHA) has set a Workplace Environmental Exposure Level (WEEL) of 1 mg/m³ as an 8-hour time-weighted average for the structurally similar pentaerythritol triacrylate, which can serve as a conservative guideline in the absence of a specific limit for PETA.[9]

Experimental Protocols: Skin Sensitization Assessment

The potential for a chemical to cause skin sensitization is a critical toxicological endpoint. While full, detailed protocols are beyond the scope of this guide, the principles of a key experiment are described below.

Guinea Pig Maximization Test (GPMT)

The GPMT is a standard method used to assess the allergic contact sensitization potential of a substance. The methodology, as described in studies involving PETA, generally follows two phases:

-

Induction Phase: This phase aims to induce an immune response in the test animals (guinea pigs).

-

Intradermal Injection: A solution of the test substance (e.g., 1% PETA in a suitable vehicle like olive oil/acetone) is injected intradermally to stimulate the immune system directly.[7][9]

-

Topical Application: Approximately one week later, a higher concentration of the test substance (e.g., 25% PETA in petrolatum) is applied topically under an occlusive patch to the same area to enhance the sensitization response.[7][9]

-

-

Challenge Phase: This phase determines if sensitization has occurred.

-

About two weeks after the induction phase, a non-irritating concentration of PETA is applied topically to a naive (previously untreated) site on the animals.[7]

-

The site is observed for signs of a dermal reaction (e.g., redness, swelling) at 24 and 48 hours. The presence and severity of the reaction are scored. A positive reaction in the challenge phase compared to control animals indicates that the substance is a skin sensitizer.[7]

-

Waste Disposal

All waste containing PETA must be treated as hazardous waste.

-

Collect waste in suitable, closed, and clearly labeled containers.[1][2]

-

Disposal must be conducted by a licensed professional waste disposal service and in accordance with all local, state, and federal regulations.[1][2]

-

Do not discharge into drains or the environment.[1][2] Contaminated packaging should also be disposed of as unused product.[1]

References

- 1. scipoly.com [scipoly.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. arkema.com [arkema.com]

- 4. litho.co.uk [litho.co.uk]

- 5. szabo-scandic.com [szabo-scandic.com]

- 6. solutions.covestro.com [solutions.covestro.com]

- 7. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Studies of Pentaerythritol Triacrylate (Technical Grade) (CASRN 3524-68-3) in F344/N Rats, B6C3F1 Mice, and Genetically Modified (FVB Tg.AC Hemizygous) Mice (Dermal Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. chemos.de [chemos.de]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

A Technical Guide to the Spectroscopic Analysis of Pentaerythritol Tetraacrylate (PETTA) Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for pentaerythritol (B129877) tetraacrylate (PETTA) monomer, a crucial component in various polymerization processes. This document outlines the characteristic nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopic data for PETTA, along with detailed experimental protocols for data acquisition.

Introduction to Pentaerythritol Tetraacrylate (PETTA)

This compound (PETTA) is a tetrafunctional monomer known for its use in radiation-curable coatings, inks, and adhesives. Its high reactivity and cross-linking capabilities make it a valuable component in the formulation of polymers with desirable physical and chemical properties. Accurate spectroscopic characterization is essential for quality control, reaction monitoring, and understanding the structure-property relationships of PETTA-based materials.

Spectroscopic Data of this compound (PETTA)

The following sections present the ¹H NMR, ¹³C NMR, and FTIR spectroscopic data for PETTA monomer. The data is compiled from various spectral databases and scientific literature.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule. The ¹H NMR spectrum of PETTA is characterized by distinct signals corresponding to the vinyl and methylene (B1212753) protons.

Table 1: ¹H NMR Spectroscopic Data for this compound (PETTA) in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.4 | Doublet of Doublets | 4H | Hc (trans to C=O) |

| ~6.1 | Doublet of Doublets | 4H | Hb (geminal) |

| ~5.9 | Doublet of Doublets | 4H | Ha (cis to C=O) |

| ~4.3 | Singlet | 8H | -CH₂- |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The key signals in the ¹³C NMR spectrum of PETTA correspond to the carbonyl, vinyl, methylene, and quaternary carbons.

Table 2: ¹³C NMR Spectroscopic Data for this compound (PETTA) in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (ester) |

| ~131 | =CH (vinyl) |

| ~128 | =CH₂ (vinyl) |

| ~62 | -CH₂- (ester) |

| ~45 | C (quaternary) |

Note: The chemical shifts are referenced to the solvent peak of CDCl₃.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The FTIR spectrum of PETTA shows strong absorption bands related to the acrylate (B77674) and ester functionalities.

Table 3: FTIR Spectroscopic Data for this compound (PETTA)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Medium | C-H stretch (aliphatic) |

| ~1725 | Strong | C=O stretch (ester) |

| ~1635 | Medium | C=C stretch (alkene) |

| ~1410 | Medium | C-H bend (vinyl) |

| ~1190 | Strong | C-O stretch (ester) |

| ~810 | Medium | =C-H bend (out-of-plane) |

Note: The spectrum is typically acquired on a neat liquid sample.

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and FTIR spectra of liquid acrylate monomers like PETTA.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of PETTA.

Materials and Equipment:

-

This compound (PETTA) monomer

-

Deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard

-

NMR tube (5 mm)

-

Pipettes

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of PETTA monomer.

-

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing 0.03% (v/v) TMS in a clean, dry vial.

-

Vortex the solution until the sample is completely dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Data Acquisition:

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds are typically sufficient.

-

Collect a suitable number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Data Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds are commonly used.

-

Collect a larger number of scans (e.g., 1024 or more) to obtain a spectrum with adequate signal-to-noise, as the ¹³C isotope has a low natural abundance.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak to 77.16 ppm for ¹³C NMR.

-

Integrate the peaks in the ¹H NMR spectrum.

-

FTIR Spectroscopy Protocol

Objective: To obtain the infrared absorption spectrum of liquid PETTA.

Materials and Equipment:

-

This compound (PETTA) monomer

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Pipette

-

Lint-free wipes

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and ATR accessory are clean and dry.

-

Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Application:

-

Using a pipette, place a small drop of PETTA monomer onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

-

Data Acquisition:

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

A spectral range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ is generally sufficient.

-

-

Data Processing and Analysis:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Identify the wavenumbers of the major absorption bands.

-

Assign the observed bands to their corresponding functional group vibrations.

-

-

Cleaning:

-

After the measurement, carefully clean the PETTA from the ATR crystal using a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol or acetone).

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of PETTA monomer.

Caption: Workflow for Spectroscopic Analysis of PETTA.

Methodological & Application

Application Notes and Protocols for Photopolymerization of Pentaerythritol Tetraacrylate-Based Resins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation and photopolymerization of pentaerythritol (B129877) tetraacrylate (PETRA)-based resins. PETRA is a tetrafunctional monomer that, upon polymerization, forms a densely crosslinked polymer network, resulting in materials with high hardness, chemical resistance, and robust mechanical properties.[1][2] These characteristics make PETRA-based resins suitable for a variety of applications, including the fabrication of microfluidic devices, scaffolds for tissue engineering, and components in drug delivery systems.[2]

Overview of the Photopolymerization Process

Photopolymerization is a process in which a liquid monomer or oligomer is converted into a solid polymer upon exposure to light, typically in the ultraviolet (UV) range. The process is initiated by a photoinitiator that absorbs light and generates reactive species, usually free radicals, which then trigger the polymerization of the acrylate (B77674) groups in the PETRA monomer.[3][4] The result is a rapid, spatially controllable curing process, making it ideal for applications like 3D printing (stereolithography).[5][6][7]

Materials and Reagents

A typical PETRA-based resin formulation consists of the following components:

-

Monomer/Crosslinker: Pentaerythritol tetraacrylate (PETRA) is the primary monomer and crosslinking agent.[2] Ethoxylated versions of PETRA can also be used to modify properties.[8]

-

Co-monomers/Reactive Diluents: Other acrylate monomers can be included to tailor the properties of the final polymer, such as viscosity, flexibility, and biocompatibility.[5][7]

-

Photoinitiator: A molecule that initiates the polymerization reaction upon exposure to light of a specific wavelength. The concentration of the photoinitiator is a critical parameter that affects the curing speed and depth.[9][10]

-

UV Absorber/Light Blocker (Optional): Used to control the penetration depth of the UV light, which is particularly important in 3D printing to ensure layer-by-layer fabrication with well-defined features.

-

Inhibitor: Commercial PETRA is typically supplied with an inhibitor, such as monomethyl ether hydroquinone (B1673460) (MEHQ), to prevent spontaneous polymerization during storage.[1][2]

Experimental Protocols

Resin Formulation Preparation

The following protocols are based on formulations described in "Biobased Acrylate Photocurable Resin Formulation for Stereolithography 3D Printing".[5][6][7]

Table 1: Example Resin Formulations Containing this compound (PETRA)

| Formulation ID | This compound (PETRA) (w/w %) | Isobornyl acrylate (w/w %) | 1,10-decanediol diacrylate (w/w %) | Multifunctional acrylate oligomer (w/w %) | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) (w/w %) | 2,2'-(2,5-thiophenediyl)bis(5-tert-butylbenzoxazole) (BBOT) (w/w %) |

| BAPR-γ | 40 | 20 | - | 40 | 0.40 | 0.16 |

| BAPR-δ | 40 | - | 60 | - | 0.40 | 0.16 |

Protocol for Resin Preparation:

-

In a light-protected container (e.g., an amber glass bottle), combine the desired weights of this compound, co-monomers, and multifunctional acrylate oligomers as specified in Table 1.

-

Add the photoinitiator (TPO) and UV absorber (BBOT) to the mixture.

-

Ensure the container is well-sealed and mix the components thoroughly until a homogeneous solution is obtained. A magnetic stirrer or a roller mixer can be used for this purpose. Mixing should be performed in a dark or low-light environment to prevent premature polymerization.

-

Allow the resin to sit for a period to allow any air bubbles introduced during mixing to dissipate.

Photopolymerization Procedure (Example: Stereolithography)

The following is a general protocol for photopolymerization using a stereolithography (SLA) 3D printer. The specific parameters will depend on the 3D printer model and the resin formulation. The parameters provided are based on the use of a Formlabs Form 2 3D printer as described in the reference literature.[5]

Table 2: Photopolymerization Parameters for PETRA-Based Resins

| Parameter | Value |

| Light Source | Class 1 Laser |

| Wavelength (λ) | 405 nm |

| Laser Power | 250 mW |

| Layer Thickness | 50 µm |

Protocol:

-

Pour the prepared PETRA-based resin into the resin tank of the SLA 3D printer.

-

Set the printing parameters according to the specifications in Table 2. The specific settings may vary depending on the printer software.

-

Initiate the printing process. The 3D printer will selectively expose the resin to the 405 nm laser, curing the resin layer by layer to build the desired object.

-

Once the printing is complete, carefully remove the printed object from the build platform.

-

Wash the object in a suitable solvent, such as isopropanol, to remove any uncured resin from the surface.

-

Post-cure the object by exposing it to a broad-spectrum UV light source to ensure complete polymerization and achieve the final mechanical properties.

Characterization of Photopolymerized PETRA-Based Resins

The mechanical properties of the cured PETRA-based resins are critical for their intended applications. The following table summarizes the mechanical properties of the example formulations after photopolymerization.

Table 3: Mechanical Properties of Photopolymerized PETRA-Based Resins

| Formulation ID | Elastic Modulus (MPa) | Ultimate Tensile Strength (MPa) |

| BAPR-γ | 364 ± 21 | 3.0 ± 0.2 |

| BAPR-δ | 383 ± 13 | 7.0 ± 0.8 |

Visual Representations

Signaling Pathway and Experimental Workflows

Caption: Workflow for the photopolymerization of PETRA-based resins.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound monomethyl ether hydroquinone 350ppm inhibitor 4986-89-4 [sigmaaldrich.com]

- 3. High-Performance UV-Vis Light Induces Radical Photopolymerization Using Novel 2-Aminobenzothiazole-Based Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Biobased Acrylate Photocurable Resin Formulation for Stereolithography 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US7211368B2 - Stereolithography resins and methods - Google Patents [patents.google.com]

- 9. Influence of Photoinitiator Type and Curing Conditions on the Photocuring of Soft Polymer Network - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Pentaerythritol Tetraacrylate (PETTA) in Stereolithography (SLA) 3D Printing

For Researchers, Scientists, and Drug Development Professionals

Introduction